molecular formula C18H15F3N2O2S B2370393 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide CAS No. 860611-60-5

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide

Cat. No. B2370393
CAS RN: 860611-60-5
M. Wt: 380.39
InChI Key: YARWTVQPXWWCLA-UHFFFAOYSA-N
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Description

The compound “2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide” is a chemical compound with the molecular formula C10H11N3O2S . The compound has a thiomorpholine ring that exists in a conformation intermediate between twist-boat and half-chair .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of potential COX-2 inhibitors was achieved by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis . Another method involves the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The dihedral angle between the mean plane of the thiazine ring and the hydrazide group is 89.45° . In the crystal, N-H⋯O hydrogen bonds link the molecules into (100) sheets and weak C-H⋯O interactions further consolidate the packing .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it can participate in hydrogen bonding interactions, as evidenced by the presence of N-H⋯O hydrogen bonds in its crystal structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.28 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Proteomics Research:

This compound has been investigated for its role in proteomics research. Researchers have explored its interactions with proteins, enzymatic activities, and potential as a protease inhibitor. Its molecular weight of 207.18 g/mol and chemical formula C10H9NO4 make it an intriguing candidate for studying protein-ligand interactions .

EGFR Tyrosine Kinase Inhibition:

The compound’s structure suggests that it may act as an EGFR (epidermal growth factor receptor) tyrosine kinase inhibitor. EGFR plays a crucial role in cell signaling and is implicated in cancer progression. Researchers have evaluated this compound’s inhibitory activity against EGFRwt kinase, with promising results (IC50 ≤ 937.7 nM) .

Pancreatic β-Cell KATP Channel Modulation:

In a related context, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide analogs have been explored as isosteres of 2,2-dimethylchromans. These compounds were reported to be pancreatic β-cell KATP channel openers, which could have implications in diabetes research .

Other Potential Applications:

While the literature on this compound is still evolving, it’s essential to keep an eye on emerging research. Other potential applications may include anti-inflammatory effects, antimicrobial properties, or even drug development. However, further studies are needed to validate these hypotheses .

Future Directions

The future directions for this compound could involve further studies on its potential biological activities. For instance, similar compounds have been studied for their potential as COX-2 inhibitors , suggesting that this compound could also be explored for similar biological activities.

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of 3,4-dihydro-2h-1,4-benzothiazines . Compounds in this class often interact with their targets by binding to active sites, leading to changes in the target’s function. The exact nature of these interactions and changes would depend on the specific target.

Biochemical Pathways

Compounds of similar structure have been found to interact with various biochemical pathways, leading to a range of downstream effects . The specific pathways and effects would depend on the compound’s target and mode of action.

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)12-5-3-4-11(8-12)10-22-16(24)9-15-17(25)23-13-6-1-2-7-14(13)26-15/h1-8,15H,9-10H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARWTVQPXWWCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide

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